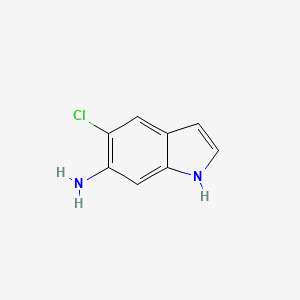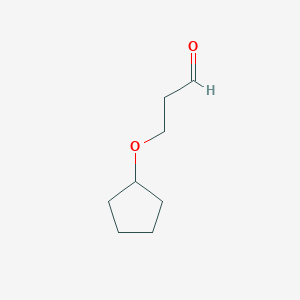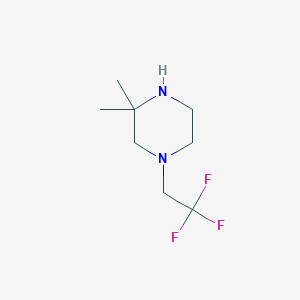
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine
Vue d'ensemble
Description
“3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine” is a chemical compound with the molecular formula C8H15F3N2 . It has a molecular weight of 196.21 .
Molecular Structure Analysis
The molecular structure of “3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine” consists of a piperazine ring, which is a heterocyclic amine, with two methyl groups at the 3,3-positions and a trifluoroethyl group at the 1-position .Applications De Recherche Scientifique
Neuroprotective Approach for Alzheimer's Disease
- Dimethyl-carbamic Acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl Ester (SP-04): A novel drug candidate, SP-04, designed for Alzheimer's disease treatment, offers a multi-target therapeutic neuroprotective approach. It inhibits acetylcholinesterase activity, increases acetylcholine levels, and exhibits antioxidant properties. Both SP-04 and its metabolite SP-04m demonstrate neuroprotection against Aβ42 toxicity in neuronal cell lines and protect against mitochondrial respiratory chain complex toxins (Lecanu et al., 2010).
Antifungal and Herbicidal Activity
- Novel Dimethylpyrazole and Piperazine-containing (Bis)1,2,4-Triazole Derivatives: These derivatives, synthesized via Mannich reaction, show significant in vitro and in vivo fungicidal activity against plant fungi and exhibit herbicidal activity against Brassica campestris. Some compounds within this series also display promising KARI inhibitory activity, suggesting potential as new agrochemicals (Wang et al., 2017).
Synthesis of Polyamides Containing Theophylline and Thymine
- Polyamides with Piperazine: The synthesis of polyamides containing theophylline and thymine using piperazine and other diamines. These polyamides, which are white powders with molecular weights of approximately 2000–6000, are soluble in DMSO, formic acid, and water (Hattori & Kinoshita, 1979).
Metabolite Synthesis in Antidepressant Development
- Piperazine N-Oxide/N-Glucuronide Metabolite of Lu AA21004: A new class of metabolites was identified during the development of the novel multimodal antidepressant Lu AA21004. This included a piperazine N-oxide/N-glucuronide metabolite, which was found in urine and plasma from humans and animals (Uldam et al., 2011).
Antimicrobial Studies
- 1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine Derivatives: These derivatives, synthesized using a four-component cyclo-condensation, displayed excellent antibacterial and antifungal activities, surpassing standard drugs in efficacy (Rajkumar et al., 2014).
CO2 Absorption Enhancement
- Piperazine Enhanced CO2 Absorption: Research on the use of piperazine to enhance the absorption of CO2 in various amine solutions. This study illustrated the absorption capacity and rate under different conditions, contributing to the understanding of CO2 capture processes (Zhang et al., 2020).
Propriétés
IUPAC Name |
3,3-dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15F3N2/c1-7(2)5-13(4-3-12-7)6-8(9,10)11/h12H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZMXULHSNQIOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)CC(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-1-(2,2,2-trifluoroethyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



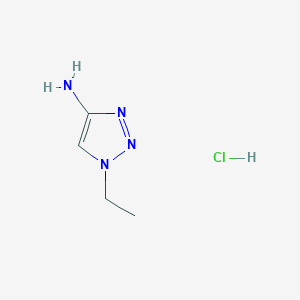
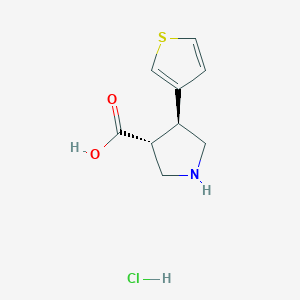
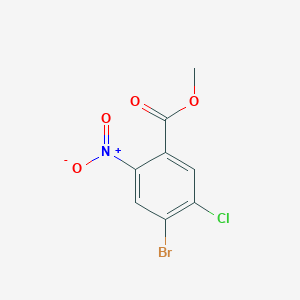
![O-[(Ethoxycarbonyl)cyanomethylenamino]-N,N,N',N'-tetramethyluronium hexafluorophosphate](/img/structure/B1425301.png)
![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
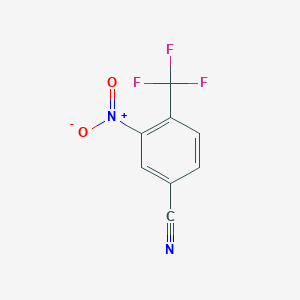
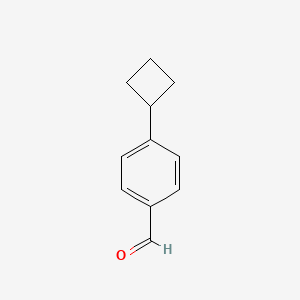
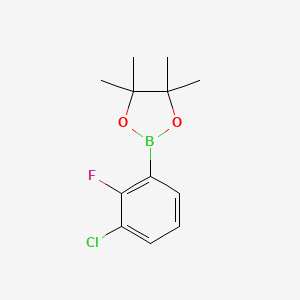
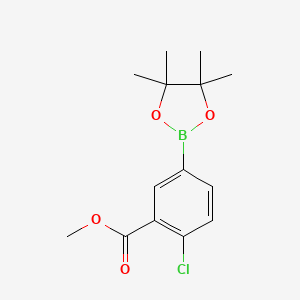
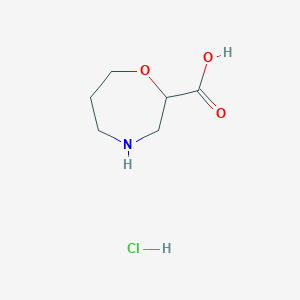
![5-Methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-C]pyridine](/img/structure/B1425313.png)
